molecular formula C24H16F6N4O2 B1676323 Metaflumizone CAS No. 139968-49-3

Metaflumizone

Cat. No. B1676323
M. Wt: 506.4 g/mol
InChI Key: MIFOMMKAVSCNKQ-HWIUFGAZSA-N
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Description

Metaflumizone is a broad-spectrum semicarbazone insecticide composed of two optical isomers in the ratio E:Z of 90:10 . It is used for the veterinary treatment of fleas and ticks .


Synthesis Analysis

The synthesis of Metaflumizone involves several steps: synthesis of p-trifluoromethoxybenzene methyl carhamate, synthesis of p-trifluoromethoxybenzene aminooxamide, and synthesis of metaflumizone . The method is simple and practical, with high efficiency and a yield of products at each step of more than 85 percent .


Molecular Structure Analysis

Metaflumizone is a semicarbazone composed of two optical isomers in the ratio E:Z of 90:10 .


Chemical Reactions Analysis

Metaflumizone has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .


Physical And Chemical Properties Analysis

Metaflumizone is a semicarbazone broad-spectrum insecticide. It has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .

Scientific Research Applications

Novel Sodium Channel Blocker Insecticide

Metaflumizone operates by inhibiting sodium channels in insects, a mechanism confirmed through studies on larvae and nerve activity blockage in moths. This selective inhibition contributes to its potent insecticidal properties, with minimal mammalian toxicity. Its development was inspired by earlier discoveries in pyrazoline sodium channel blocker insecticides, highlighting an evolutionary step in pesticide science aimed at enhancing safety and effectiveness (Salgado & Hayashi, 2007).

Sublethal Effects on Pests

Research on the diamondback moth, Plutella xylostella, revealed that exposure to sublethal doses of Metaflumizone impacts various biological characteristics, such as pupation rate, pupal period, and fecundity. These findings underscore the broader ecological implications of Metaflumizone application, beyond immediate lethality to pests, affecting their reproduction and development cycles (Zhang, Li, & Gao, 2012).

Discovery and Development

Metaflumizone's discovery as a semicarbazone insecticide marks a significant advancement in the field of pest control. Originating from a pyrazoline lead, its development involved synthesizing and evaluating various compounds, ultimately leading to a product with a favorable toxicological profile and broad-spectrum insecticidal activity (Takagi et al., 2007).

Resistance Mechanisms

Investigations into the resistance mechanisms of the beet armyworm, Spodoptera exigua, to Metaflumizone have highlighted the role of esterases and flavin-dependent monooxygenases (FMOs) in metabolic resistance. These findings are crucial for developing strategies to manage resistance and extend the useful life of Metaflumizone in agricultural settings (Tian, Sun, & Su, 2014).

Inhibition of Honeybee NaV1 Channel

The specificity of Metaflumizone's action on sodium channels was further elucidated through studies on the honeybee NaV1 channel. This research provides insights into the potential environmental impact of Metaflumizone, emphasizing the need for targeted application strategies to protect non-target species such as pollinators (Gosselin-Badaroudine et al., 2017).

Mechanism and Application Status

A comprehensive overview of Metaflumizone, including its discovery, mode of action, toxicological characteristics, and application status, highlights its role in controlling Lepidoptera larvae and some Coleoptera pests. This review provides valuable information on the safe use of Metaflumizone, contributing to its effective and responsible deployment in pest management (Zhang Hong-jie, 2010).

Safety And Hazards

Metaflumizone is considered to have potential negative reproduction/developmental effects . It also has a high potential for bioaccumulation . It has a low to moderate toxicity to most birds, aquatic species, honeybees, and earthworms .

Future Directions

While Metaflumizone has been marketed globally for several years and got registered in India in the year 2009, specifically for the control of DBM on cabbage, to our knowledge, no food safety aspects of Metaflumizone residue on cabbage have ever been reported in the literature in India or elsewhere . Therefore, future research could focus on evaluating the persistence of Metaflumizone on various crops and its risk assessment .

properties

IUPAC Name

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFOMMKAVSCNKQ-QNKGDIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009397
Record name (E)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide

CAS RN

139968-49-3, 852403-68-0
Record name Metaflumizone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaflumizone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
VL Salgado, JH Hayashi - Veterinary parasitology, 2007 - Elsevier
… of metaflumizone is due to the state-dependent blockage of sodium channels. Larvae of the moth Spodoptera eridania injected with metaflumizone … blocked by metaflumizone applied in …
Number of citations: 92 www.sciencedirect.com
K Takagi, H Hamaguchi, T Nishimatsu, T Konno - Veterinary parasitology, 2007 - Elsevier
… Metaflumizone was developed in a synthesis program initiated from a pyrazoline insecticide … , discovery and structure activity relationships for metaflumizone and related compounds. …
Number of citations: 84 www.sciencedirect.com
K Hempel, FG Hess, C Bögi, E Fabian, J Hellwig… - Veterinary …, 2007 - Elsevier
… a lack of potential genotoxicity for metaflumizone. Furthermore, the … that metaflumizone is not selectively toxic to the offspring or fetus, as compared to the parents. Also, metaflumizone is …
Number of citations: 30 www.sciencedirect.com
RT von Stein, KS Silver, DM Soderlund - Pesticide biochemistry and …, 2013 - Elsevier
Sodium channel inhibitor (SCI) insecticides were discovered almost four decades ago but have only recently yielded important commercial products (eg, indoxacarb and metaflumizone)…
Number of citations: 45 www.sciencedirect.com
SK Khakame, X Wang, Y Wu - Journal of economic entomology, 2013 - academic.oup.com
… may assist in metaflumizone providing an alternative tool … metaflumizone in 29 field populations of P. xylostella collected from China during 2008–2011, and the toxicity of metaflumizone …
Number of citations: 40 academic.oup.com
J Su, XX Sun - Crop Protection, 2014 - Elsevier
… metaflumizone selection. The successive selection for 10 generations with metaflumizone induced a further increase in metaflumizone … observed between the metaflumizone-selected …
Number of citations: 70 www.sciencedirect.com
J Shen, D Li, S Zhang, X Zhu, H Wan, J Li - Pesticide Biochemistry and …, 2017 - Elsevier
… metaflumizone resistance development in the field. Therefore, the authors of this study used a laboratory-selected metaflumizone … costs associated with metaflumizone resistance in P. …
Number of citations: 46 www.sciencedirect.com
J Shen, Z Li, D Li, R Wang, S Zhang, H You, J Li - Insects, 2020 - mdpi.com
… Metaflumizone belongs to the new chemical class of semicarbazone insecticides. To delay the development of metaflumizone … stability of resistance to metaflumizone were studied in a …
Number of citations: 21 www.mdpi.com
F Dong, X Liu, L Cheng, W Chen, J Li… - Journal of separation …, 2009 - Wiley Online Library
… Two precursor product ion transitions for metaflumizone were measured and evaluated to … for metaflumizone calibration curves from 0.01 to 5.0 μg/mL. The metaflumizone LODs in …
X Tian, X Sun, J Su - Pesticide Biochemistry and Physiology, 2014 - Elsevier
… with metaflumizone for 3 generations. However, the inhibitor of P450s or GSTs only has slight synergism on metaflumizone … We aimed to elucidate the mechanisms of metaflumizone …
Number of citations: 47 www.sciencedirect.com

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